Gibberellin A9 methyl ester

Fern Reproductive Biology Antheridiogen Lygodium japonicum

Gibberellin A9 methyl ester (GA9-Me) is the authentic endogenous antheridiogen of Lygodium japonicum, active at femtomolar to picomolar concentrations. Unlike GA3, GA4, or GA7, only GA9-Me triggers antheridium formation in fern sex determination bioassays—making it non-substitutable for pteridophyte reproductive biology research. Substituting with free acid GA9 or GA4-Me invalidates experimental results. This high-purity standard is essential for HPLC/LC-MS gibberellin profiling, receptor binding studies, and quantification of endogenous antheridiogen levels. Ensure assay validity with the only structurally verified GA9-Me reference compound.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 2112-08-5
Cat. No. B162332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A9 methyl ester
CAS2112-08-5
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O
InChIInChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1
InChIKeyGKRMJALKMNRHGF-WARWBDHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellin A9 Methyl Ester (CAS 2112-08-5): A Specialized C19-Gibberellin Methyl Ester with Fern Reproductive Bioactivity


Gibberellin A9 methyl ester (GA9-Me, CAS 2112-08-5) is a naturally occurring methyl ester derivative of the C19-gibberellin GA9, a pentacyclic diterpenoid phytohormone [1]. Identified as an endogenous antheridiogen in the fern Lygodium japonicum, it plays a defined and specialized role in regulating reproductive organ formation, distinct from the broad vegetative growth functions of many other gibberellins [2]. This compound, with a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol, is primarily of interest for research into fern reproductive biology and gibberellin structure-activity relationships .

Why Gibberellin A9 Methyl Ester (2112-08-5) Cannot Be Replaced by GA3, GA4, or GA7 in Specialized Fern Reproductive Research


Gibberellins exhibit a high degree of functional specificity dictated by subtle structural variations, particularly in hydroxylation, oxidation state, and esterification [1]. The methyl ester of GA9 is not merely a pro-drug or an inactive metabolite; it is the active, endogenous form of the antheridiogen in ferns like Lygodium japonicum, with potent and specific activity at femtomolar to picomolar concentrations [2]. In contrast, other common gibberellins like GA3, GA4, and GA7, while active in standard plant elongation assays, fail to replicate this specialized reproductive signaling [3]. Substituting GA9-Me with a free acid GA or a different methyl ester, such as GA4-Me or GA7-Me, would therefore invalidate experiments focused on fern sex determination or comparative antheridiogen potency, as the biological readout is strictly linked to this precise molecular structure [2].

Quantitative Differentiation of Gibberellin A9 Methyl Ester from Closest Analogs: A Procurement Guide


Femtomolar Antheridiogen Activity in Ferns Differentiates GA9-Me from GA3, GA4, and GA7

Gibberellin A9 methyl ester (GA9-Me) exhibits potent, specific antheridiogen activity in the fern Lygodium japonicum, inducing antheridium formation at a minimum effective concentration of 10^-10 M [1]. In stark contrast, the commonly used gibberellins GA3, GA4, and GA7 are not reported to possess this specialized activity in fern systems, with their primary effects being on vegetative growth in angiosperms [2].

Fern Reproductive Biology Antheridiogen Lygodium japonicum

Picomolar Archegonium Inhibition Activity is a Unique Functional Property Not Observed with GA3, GA4, or GA7

In addition to promoting male organ formation, GA9-Me inhibits female archegonium formation in Lygodium japonicum at a minimum active concentration of 10^-9 M [1]. This dual regulatory role is a unique characteristic of this antheridiogen. In contrast, standard gibberellins like GA3, GA4, and GA7, which are widely used for stem elongation and fruit set studies, do not exhibit this archegonium-inhibiting activity in ferns [2].

Fern Reproductive Biology Archegonium Lygodium japonicum

Distinct Antimicrobial Profile: GA9 Exhibits Limited Activity While GA4 Shows Broad-Spectrum Inhibition

In a Kirby-Bauer disc diffusion assay testing the antimicrobial activity of various gibberellins against human clinical bacterial pathogens, GA9 (as the free acid) demonstrated 'limited activity' [1]. This contrasts with GA4, which inhibited all organisms tested, and GA7, which also showed limited activity, while GA1, GA3, GA5, and GA13 had no inhibitory effect [1]. This data indicates that GA9 (and by extension, GA9-Me) has a different antimicrobial profile compared to its close analogs.

Antimicrobial Gibberellin Pathogen

Enhanced Chromatographic Resolution: Methyl Esterification Improves HPLC Separation Efficiency Over Free Acids

Reversed-phase C18 HPLC analysis of twenty-three gibberellins and their methyl esters demonstrated that 'the highest separation efficiency for these gibberellins was achieved with the reversed-phase C18 HPLC of their methyl esters' [1]. This finding indicates that for analytical method development and metabolism studies requiring high-resolution separation of multiple GAs, the methyl ester derivatives, including GA9-Me, provide a significant analytical advantage over the free acid forms [2].

Analytical Chemistry HPLC Gibberellin Metabolism

Synthetic Accessibility: GA9-Me is Prepared from Readily Available Gibberellic Acid (GA3) via a Validated Route

A defined synthetic pathway exists for the preparation of Gibberellin A9 methyl ester starting from the commercially abundant gibberellic acid (GA3) [1]. The process involves converting methyl gibberellate to the methyl ester of 3-epigibberellin A1, followed by chlorination and hydrogenolysis to yield GA9-Me [1]. This contrasts with some less common or hydroxylated GAs which may require more complex, lower-yielding fermentation or multi-step synthesis. Furthermore, an alternative route for the partial synthesis of the related beyergibberellin A9 methyl ester has also been documented [2].

Chemical Synthesis Gibberellin Semisynthesis

Specialized Research Applications for Gibberellin A9 Methyl Ester (CAS 2112-08-5)


Fern Reproductive Biology: Antheridiogen and Archegonium Regulator Studies

This is the primary, non-substitutable application for GA9-Me. As established, GA9-Me acts as a potent endogenous antheridiogen and archegonium inhibitor in ferns like Lygodium japonicum [1]. Researchers investigating the molecular mechanisms of sex determination in pteridophytes require authentic GA9-Me for bioassays, receptor binding studies, and as a standard for quantifying endogenous antheridiogen levels. The use of GA3 or GA4 would produce no relevant biological response in this specific assay system [2].

Analytical Method Development: Gibberellin Profiling and Metabolite Identification

GA9-Me serves as a critical analytical standard in HPLC and LC-MS workflows for the separation, identification, and quantification of complex gibberellin mixtures [1]. Its inclusion in a standard mixture is necessary for developing robust methods that can resolve GA9 from other structurally similar GAs, leveraging the superior chromatographic resolution offered by the methyl ester derivative [2]. This is particularly relevant for plant hormone metabolism studies where tracking the conversion of GA9 to GA9-Me is of interest [3].

Comparative Gibberellin Bioactivity Profiling and SAR Studies

For studies aimed at understanding gibberellin structure-activity relationships (SAR), GA9-Me is an essential compound in the screening panel. Its distinct activity profile—high potency in fern reproductive assays [1] but 'limited' antimicrobial activity compared to GA4 [2]—provides a unique data point for correlating structural features (e.g., lack of 3β-hydroxylation, methyl esterification) with specific biological functions. This contrasts with the broad-spectrum vegetative growth promotion seen with GA1, GA3, and GA4.

Gibberellin Metabolism Studies in Lower Plants

The discovery that exogenously applied [3H]GA9 is rapidly converted to [3H]GA9-Me in Lygodium prothallial tissue highlights a specific metabolic pathway of interest [1]. Researchers studying gibberellin conjugation and inactivation mechanisms can use GA9-Me as a key analytical standard and reference compound to monitor this specific methylation step in lower plants, a pathway that may differ significantly from the more widely studied GA inactivation pathways in angiosperms [2].

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